REACTION_CXSMILES
|
[Cl-].[C:2]([CH2:5][N+:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:12])(O)=O.[C:13](#[N:16])[CH:14]=C.CCN(CC)CC>C1(C)C=CC=CC=1.O=[Mn]=O>[CH3:12][C:7]1[N:6]2[C:11]([CH:10]=[CH:9][CH:8]=1)=[C:14]([C:13]#[N:16])[CH:2]=[CH:5]2 |f:0.1|
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Name
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|
Quantity
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7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(=O)(O)C[N+]1=C(C=CC=C1)C
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Name
|
|
Quantity
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7.4 mL
|
Type
|
reactant
|
Smiles
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C(C=C)#N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
6.5 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
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Type
|
CUSTOM
|
Details
|
was stirred at the same temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The solution was heated to 90 C
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled down
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the excess MnO2
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by CombiFlash with 10% EtOAc in Hexane
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
CC=1N2C=CC(=C2C=CC1)C#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |